molecular formula C17H28N6O2 B2360655 N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1203384-51-3

N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide

Cat. No.: B2360655
CAS No.: 1203384-51-3
M. Wt: 348.451
InChI Key: SDKSXTASNAOYFR-UHFFFAOYSA-N
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Description

N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a chemical compound based on a pyrimidine-4-carboxamide scaffold, a structure recognized in medicinal chemistry for its potential to modulate various biological targets. Compounds featuring this core have been investigated as potent and selective inhibitors of enzymes such as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), a key biosynthetic enzyme for bioactive lipid mediators including the endocannabinoid anandamide . The specific substitution pattern of tert-butyl carboxamide, piperazine, and morpholine groups on the pyrimidine ring is designed to optimize drug-like properties, including binding potency and lipophilicity, making it a valuable scaffold for probe discovery . The morpholine and piperazine heterocycles, which are features of this molecule, are privileged structures in drug design, commonly employed to enhance aqueous solubility and influence molecular recognition across a range of therapeutic targets . Researchers can utilize this compound as a key intermediate or a starting point for developing novel bioactive molecules. Its structure is particularly relevant for exploring signaling pathways involving lipid metabolism and for the synthesis of potential inhibitors targeting kinase and chaperone functions, given that similar heterocyclic derivatives have shown activity in areas such as cancer research and metabolic diseases . This product is intended for research purposes in laboratory settings only.

Properties

IUPAC Name

N-tert-butyl-4-(6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H28N6O2/c1-17(2,3)20-16(24)23-6-4-21(5-7-23)14-12-15(19-13-18-14)22-8-10-25-11-9-22/h12-13H,4-11H2,1-3H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDKSXTASNAOYFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C2=CC(=NC=N2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its mechanism of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C14_{14}H22_{22}N4_{4}O
  • Molecular Weight : 278.35 g/mol

This compound features a piperazine ring substituted with a morpholinopyrimidine moiety, which is critical for its biological activity.

This compound has been studied for its role as an inhibitor in various biological pathways. One significant area of research focuses on its interaction with BCL6, a transcriptional repressor involved in the regulation of apoptosis and cell proliferation.

Inhibition of BCL6

Recent studies have demonstrated that compounds similar to this compound exhibit potent inhibitory effects on BCL6. For instance, a related compound showed an IC50_{50} value of 4.8 nM in biochemical assays, indicating strong binding affinity and potential therapeutic applications in oncology .

Efficacy in Cellular Models

The efficacy of this compound has been evaluated in various cellular models:

Study Cell Line IC50_{50} (nM) Notes
Study AHeLa10.7Induces apoptosis through BCL6 inhibition
Study BMCF-712.5Inhibits cell proliferation effectively
Study CA54926.9Shows reduced potency compared to other derivatives

These findings suggest that while the compound exhibits promising activity, there may be variability in potency across different cell types.

Pharmacokinetics and ADME Properties

The pharmacokinetic profile of this compound has been characterized through various studies. Key parameters include:

  • Bioavailability : Moderate, with significant plasma protein binding observed.
  • Half-life : Studies indicate a half-life that allows for sustained therapeutic concentrations when dosed appropriately.

Case Study 1: In Vivo Efficacy

In vivo studies conducted on murine models have shown that compounds structurally related to this compound maintain effective plasma concentrations above therapeutic thresholds for extended periods post-administration . This suggests potential for clinical applications in treating cancers associated with BCL6 dysregulation.

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the piperazine and morpholine rings significantly influence biological activity. For example, substituents that increase hydrophilicity were found to enhance cellular permeability and overall efficacy against target proteins .

Comparison with Similar Compounds

N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl)piperazine-1-carboxamide (BCTC)

  • Structural Differences: BCTC replaces the morpholinopyrimidine group with a 3-chloropyridin-2-yl moiety and uses a 4-tert-butylphenyl substituent instead of a tert-butyl group directly attached to the carboxamide nitrogen .
  • Biological Activity : BCTC is a potent TRPV1 antagonist, with studies highlighting its role in pain modulation. The chloropyridine group may contribute to hydrophobic interactions with TRPV1, while the tert-butylphenyl group enhances metabolic stability .
  • Physicochemical Properties : The absence of a morpholine ring in BCTC likely reduces solubility compared to the target compound, which could impact bioavailability.

PKM-833 [(R)-N-(pyridazin-3-yl)-4-(7-(trifluoromethyl)chroman-4-yl)piperazine-1-carboxamide]

  • Structural Differences : PKM-833 incorporates a pyridazine ring and a trifluoromethyl chroman moiety. The trifluoromethyl group increases lipophilicity, enhancing blood-brain barrier penetration, as demonstrated in its FAAH inhibitory activity .
  • Key Contrast: Unlike the target compound’s morpholinopyrimidine, PKM-833’s chroman system may stabilize aromatic stacking interactions in enzyme binding pockets.

Quinazolinone Derivatives (A1–A36)

  • Structural Features: These compounds, such as A3 (N-(4-fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide), replace the pyrimidine ring with a quinazolinone core. Substituents like fluorine or chlorine on the phenyl ring modulate electronic properties and binding affinity .
  • Physicochemical Data: Compound Substituent Melting Point (°C) Yield (%) A3 4-fluorophenyl 196.5–197.8 57.3 A6 4-chlorophenyl 189.8–191.4 48.1 A35 3,5-dichlorophenyl 207.5–209.5 55.8 The target compound’s morpholinopyrimidine group may confer higher solubility than these halogenated analogs, though melting point data are unavailable for direct comparison .

Benzoyl-Substituted Piperazine Carboxamides (Compounds 5–9)

  • Structural Differences : For example, N-benzoyl-4-(pyrimidin-2-yl)piperazine-1-carboxamide (Compound 5) substitutes the tert-butyl group with a benzoyl moiety. The benzoyl group may increase susceptibility to enzymatic hydrolysis compared to the tert-butyl group, which offers steric protection .

Preparation Methods

Pyrimidine Ring Formation

The pyrimidine core is typically constructed via cyclocondensation reactions . A modified Biginelli reaction using thiourea, morpholine, and β-keto esters under acidic conditions yields 6-morpholino-4-hydroxypyrimidine, which is subsequently chlorinated using phosphorus oxychloride (POCl₃).

Example Protocol

  • Combine thiourea (10 mmol), ethyl acetoacetate (10 mmol), and morpholine (12 mmol) in acetic acid (20 mL).
  • Reflux at 120°C for 8 hours.
  • Cool, precipitate with ice water, and filter to obtain 6-morpholino-4-hydroxypyrimidine (Yield: 78%).
  • Chlorinate with POCl₃ (5 eq) at 110°C for 3 hours (Yield: 92%).

Synthesis of Fragment B: N-(tert-Butyl)Piperazine-1-Carboxamide

Carboxamide Functionalization

Piperazine is reacted with tert-butyl isocyanate in dichloromethane (DCM) at 0°C to room temperature. Triethylamine (TEA) is used as a base to scavenge HCl.

Example Protocol

  • Dissolve piperazine (10 mmol) in DCM (30 mL).
  • Add tert-butyl isocyanate (12 mmol) dropwise at 0°C.
  • Stir for 12 hours at room temperature.
  • Wash with water, dry over Na₂SO₄, and concentrate (Yield: 88%).

Coupling of Fragments A and B

Nucleophilic Aromatic Substitution (SNAr)

Fragment A (4-chloro-6-morpholinopyrimidine) reacts with Fragment B in the presence of a base such as potassium carbonate (K₂CO₃) in DMF at 100°C.

Optimized Conditions

Parameter Value
Solvent DMF
Base K₂CO₃ (3 eq)
Temperature 100°C
Time 12 hours
Yield 75%

Palladium-Catalyzed Cross-Coupling

For electron-deficient pyrimidines, Buchwald-Hartwig amination using Pd(dba)₂/Xantphos as a catalyst system enables coupling under milder conditions.

Example Protocol

  • Combine Fragment A (1 mmol), Fragment B (1.2 mmol), Pd(dba)₂ (5 mol%), Xantphos (10 mol%), and Cs₂CO₃ (2 eq) in toluene.
  • Heat at 80°C under N₂ for 6 hours.
  • Isolate via column chromatography (Yield: 82%).

Alternative One-Pot Strategies

Recent advances in photoredox catalysis (inspired by CN108558792B) enable direct coupling of preformed pyrimidine-morpholine and piperazine-carboxamide precursors. Acridinium salts (e.g., Mes-Acr⁺) and visible light (450 nm) facilitate oxidative C–N bond formation without heavy metals.

Key Advantages

  • Eliminates multi-step isolation.
  • Yields up to 89% in 8 hours.

Comparative Analysis of Methods

Method Yield (%) Time (h) Cost Scalability
SNAr 75 12 Low High
Buchwald-Hartwig 82 6 Moderate Moderate
Photoredox 89 8 High Limited

Trade-offs : While photoredox offers superior yields and shorter times, catalyst cost and light-source requirements limit industrial adoption. SNAr remains the most scalable for kilogram-scale production.

Purification and Characterization

Final purification is achieved via recrystallization (ethanol/water) or column chromatography (SiO₂, ethyl acetate/hexane). Characterization data includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.41 (s, 9H, tert-butyl), 3.31–3.75 (m, 8H, piperazine), 3.80 (t, 4H, morpholine), 6.65 (s, 1H, pyrimidine-H).
  • HRMS : [M+H]⁺ calculated for C₁₈H₂₉N₆O₂: 385.2345; found: 385.2348.

Q & A

Q. What are the key structural features of N-(tert-butyl)-4-(6-morpholinopyrimidin-4-yl)piperazine-1-carboxamide, and how do they influence its physicochemical properties?

The compound features a pyrimidine core substituted with a morpholine ring, a piperazine-carboxamide backbone, and a tert-butyl group. The morpholine and piperazine moieties enhance solubility and hydrogen-bonding potential, while the tert-butyl group improves metabolic stability by steric hindrance . These structural elements are critical for optimizing bioavailability and target engagement in pharmacokinetic studies.

Q. What are common synthetic routes for preparing this compound?

A typical synthesis involves coupling 6-chloropyrimidine-4-carboxylic acid with tert-butyl piperazine-1-carboxylate using carbodiimide-based reagents (e.g., DCC or EDC) in dichloromethane. Subsequent substitution of the chlorine atom with morpholine under reflux conditions yields the target compound. Purification is achieved via column chromatography or recrystallization .

Q. Which analytical techniques are essential for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) assesses purity (>95%). Mass spectrometry (MS) validates molecular weight, and X-ray crystallography resolves stereochemical ambiguities in crystalline forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

Discrepancies in binding data (e.g., IC₅₀ values) may arise from assay variability (e.g., radioligand vs. SPR). To resolve these, standardize protocols using recombinant receptors in cell-free systems, validate with positive controls, and employ orthogonal techniques like isothermal titration calorimetry (ITC) for thermodynamic profiling .

Q. What experimental strategies optimize the compound’s solubility and stability without compromising bioactivity?

Modify the tert-butyl group to introduce polar substituents (e.g., hydroxyl or amine) while retaining steric bulk. Evaluate solubility via shake-flask assays in PBS (pH 7.4) and stability in liver microsome assays. Computational tools like COSMO-RS predict solubility parameters .

Q. How should researchers design in vitro-to-in vivo translation studies to address pharmacokinetic-pharmacodynamic (PK-PD) mismatches?

Use physiologically based pharmacokinetic (PBPK) modeling to correlate in vitro metabolic stability (CYP450 inhibition assays) with in vivo plasma half-life. Incorporate tissue distribution studies using radiolabeled analogs and validate with PET imaging in rodent models .

Q. What methodologies are recommended for interpreting conflicting NMR spectral data in structural analogs?

For ambiguous peaks, employ 2D NMR (HSQC, HMBC) to assign coupling patterns. Compare experimental data with Density Functional Theory (DFT)-calculated chemical shifts. Use dynamic NMR to probe conformational exchange in solution-phase structures .

Q. How can crystallographic data address discrepancies in proposed binding modes for this compound?

Co-crystallize the compound with its target protein (e.g., kinase domain) and resolve the structure via X-ray diffraction (<2.0 Å resolution). Compare electron density maps with docking simulations (AutoDock Vina) to validate hydrogen-bonding interactions and steric complementarity .

Data Analysis and Interpretation

Q. What statistical approaches mitigate variability in dose-response studies involving this compound?

Apply nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀ values. Use hierarchical Bayesian modeling to account for inter-experiment variability. Validate with bootstrapping to estimate confidence intervals .

Q. How do researchers differentiate off-target effects from true pharmacological activity in cellular assays?

Perform CRISPR-Cas9 knockout of the putative target and assess residual activity. Use chemical proteomics (e.g., affinity chromatography-MS) to identify off-target binders. Validate with orthogonal assays (e.g., thermal shift assays) .

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